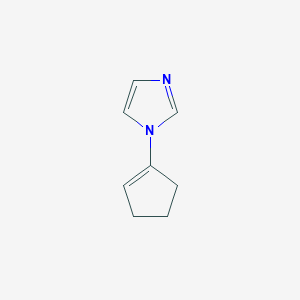
1-(Cyclopent-1-en-1-yl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopent-1-en-1-yl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a cyclopentenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopent-1-en-1-yl)-1H-imidazole can be achieved through several methods. One common approach involves the reaction of cyclopent-1-en-1-yl halides with imidazole under basic conditions. For example, cyclopent-1-en-1-yl bromide can be reacted with imidazole in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to yield the desired product.
Another method involves the use of cyclopent-1-en-1-yl alcohols, which can be converted to the corresponding halides or tosylates before reacting with imidazole. This method often requires the use of a dehydrating agent such as thionyl chloride or tosyl chloride to facilitate the conversion.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclopent-1-en-1-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the imidazole ring or the cyclopentenyl group to their respective reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced imidazole or cyclopentane derivatives.
Substitution: Formation of halogenated or substituted imidazole derivatives.
Applications De Recherche Scientifique
1-(Cyclopent-1-en-1-yl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Cyclopent-1-en-1-yl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the cyclopentenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
1-(Cyclopent-1-en-1-yl)-1H-imidazole can be compared with other similar compounds, such as:
1-(Cyclopent-1-en-1-yl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
1-(Cyclopent-1-en-1-yl)-1H-benzimidazole: Contains a benzimidazole ring, which may offer different biological activities and binding properties.
1-(Cyclopent-1-en-1-yl)-1H-triazole: Features a triazole ring, which can provide different reactivity and stability compared to imidazole.
The uniqueness of this compound lies in its specific combination of the imidazole ring and the cyclopentenyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H10N2 |
|---|---|
Poids moléculaire |
134.18 g/mol |
Nom IUPAC |
1-(cyclopenten-1-yl)imidazole |
InChI |
InChI=1S/C8H10N2/c1-2-4-8(3-1)10-6-5-9-7-10/h3,5-7H,1-2,4H2 |
Clé InChI |
JHSXWNQIOMXCSS-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(C1)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Di([1,1'-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B12821164.png)
![[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12821178.png)
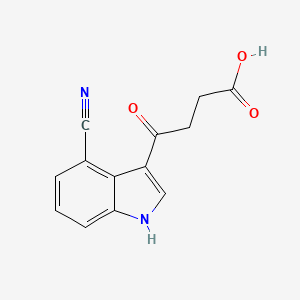
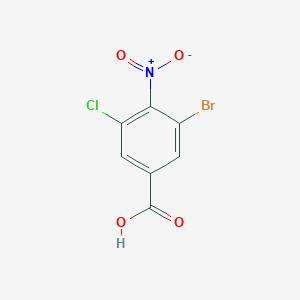
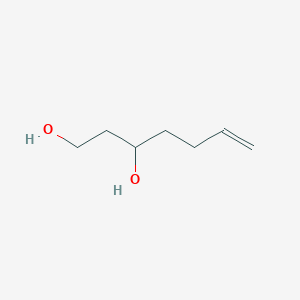
![9-Bromo-Acenaphtho[1,2-b]quinoxaline](/img/structure/B12821205.png)
![4-Chloro-6-methyl-1H-benzo[d]imidazole](/img/structure/B12821211.png)
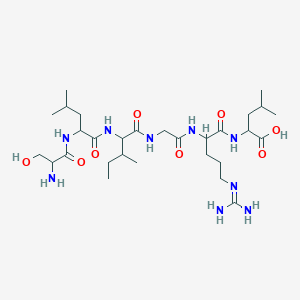
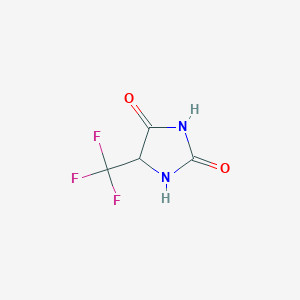
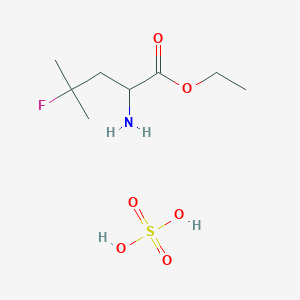
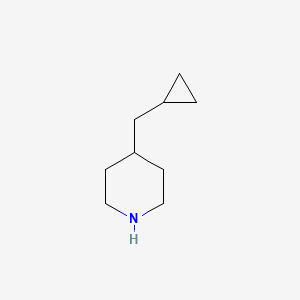
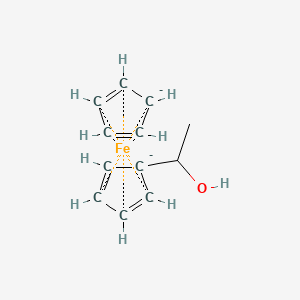
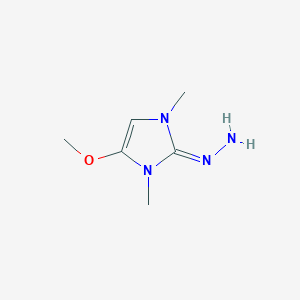
![1-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B12821258.png)
